3-(1,3-Dihydro-1-oxo-2h-isoindol-2-yl)-2,6-piperidinedione
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-(1,3-Dihydro-1-oxo-2h-isoindol-2-yl)-2,6-piperidinedione involves multiple steps, including bromination, methanol substitution, and oxidation processes. For instance, the synthesis of 3,6-dialkyl-1,4-dimethyl-3,6-epithio- and -3,6-epidithio-2,5-piperazinediones showcases a complex route involving bromo derivatives and reactions with hydrogen sulfide and potassium triiodide (Yoshimura et al., 1975).
Molecular Structure Analysis
The crystal and molecular structure analysis of similar compounds, like the one involving 1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol, reveals intricate details such as chair conformations and distorted tetrahedral geometries around sulfur atoms. These structures are determined using X-ray diffraction and exhibit both inter- and intramolecular hydrogen bonds (Naveen et al., 2015).
Chemical Reactions and Properties
The compound's reactivity and chemical properties can be explored through its participation in various chemical reactions, such as the direct functionalization of N-H/α,α,β,β-C(sp3)-H of piperidine, which is promoted by 4-(trifluoromethyl)benzoic acid via an azomethine ylide intermediate (Du et al., 2017). This highlights the compound's utility in synthesizing spirooxindoles bearing 3-substituted oxindole moieties.
Physical Properties Analysis
The physical properties, such as crystalline structure and conformation, play a crucial role in understanding the compound's behavior and potential applications. The study on synthesis, characterization, and molecular structure of related compounds provides insights into the crystalline forms, which significantly impact the compound's physical properties (Naveen et al., 2015).
Scientific Research Applications
Synthesis and Antihypertensive Activity
- The compound has been explored in the context of its stereoisomers and their antihypertensive activity. Research by Kasuya et al. (1983) investigated the synthesis and pharmacological activity of related compounds, revealing significant insights into their hypotensive effects and alpha-blocking actions (Kasuya et al., 1983).
Neuroleptic Activity
- Strupczewski et al. (1985) focused on the synthesis of a series of related compounds, examining their neuroleptic activity. This study utilized assays like the climbing mice assay and inhibition of [3H]spiroperidol binding to evaluate the neuroleptic potential of these compounds (Strupczewski et al., 1985).
Biological Activities Against Fungi and Plants
- Kondo et al. (1988) synthesized derivatives of the compound and tested their biological activities against fungi, rice seedlings, and lettuce seeds. This study contributed to understanding the compound's potential in agricultural applications (Kondo et al., 1988).
Synthesis and Muscarinic Receptor Affinity
- Holzgrabe and Heller (2003) described a new synthetic route to compounds with affinity to muscarinic M2-receptor, incorporating elements of the compound . This research offers insights into the compound's potential application in targeting specific receptors (Holzgrabe & Heller, 2003).
Stereoselective Synthesis
- Prasad et al. (2021) reported on the stereoselective synthesis of related compounds. Their work contributes to the broader understanding of chemical synthesis techniques and applications for this compound (Prasad et al., 2021).
Herbicidal Activity
- Huang et al. (2009) synthesized derivatives with a focus on herbicidal activities. They explored the effectiveness of these compounds against various weeds, contributing to potential agricultural applications (Huang et al., 2009).
Safety and Hazards
This compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is toxic if swallowed . It is also classified as non-combustible and as a toxic hazardous material or hazardous material causing chronic effects .
Mechanism of Action
Mode of Action
It’s possible that this compound may interact with its targets through a variety of mechanisms, potentially including direct binding, modulation of enzymatic activity, or alteration of cellular signaling pathways .
Biochemical Pathways
Given the complexity of this compound, it’s likely that it could influence multiple pathways, potentially including those involved in cell metabolism, signal transduction, or gene expression .
Result of Action
Given the potential complexity of its interactions with cellular targets, it’s likely that this compound could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like Phthalimidinoglutarimide. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with cellular targets .
properties
IUPAC Name |
3-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-11-6-5-10(12(17)14-11)15-7-8-3-1-2-4-9(8)13(15)18/h1-4,10H,5-7H2,(H,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WENKGSGGXGQHSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
Record name | EM-12 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20330 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401034323 | |
Record name | 2-(2,6-Dioxopiperidin-3-yl)phthalimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401034323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Em-12 is a white crystalline powder. (NTP, 1992) | |
Record name | EM-12 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20330 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
Record name | EM-12 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20330 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS RN |
26581-81-7 | |
Record name | EM-12 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20330 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26581-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,6-Dioxopiperidin-3-yl)phthalimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026581817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2,6-Dioxopiperidin-3-yl)phthalimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401034323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
460 to 464 °F (NTP, 1992) | |
Record name | EM-12 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20330 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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